molecular formula C10H10N4 B2798972 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile CAS No. 1160246-33-2

3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile

Cat. No.: B2798972
CAS No.: 1160246-33-2
M. Wt: 186.218
InChI Key: CGPQGJNIFYZSQN-UHFFFAOYSA-N
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Description

Historical Development of Pyrazolo[3,4-b]pyridine Research

The pyrazolo[3,4-b]pyridine framework was first synthesized in 1908 by Ortoleva, who treated diphenylhydrazone with pyridine and iodine to produce a monosubstituted 1H-pyrazolo[3,4-b]pyridine. This pioneering work laid the foundation for subsequent structural explorations. By 1911, Bulow expanded the synthetic repertoire by developing N-phenyl-3-methyl derivatives using 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid. Over the following century, advancements in heterocyclic chemistry led to the synthesis of over 300,000 pyrazolo[3,4-b]pyridine derivatives, with 156,660 compounds specifically designed for therapeutic applications.

Year Milestone Key Contribution
1908 Ortoleva First synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine
1911 Bulow Development of N-phenyl-3-methyl derivatives
2002 Glaxo Group Patenting of PDE4 inhibitors based on pyrazolo[3,4-b]pyridines
2022 TRKA Research Pyrazolo[3,4-b]pyridines as kinase inhibitors with IC~50~ values < 100 nM

Significance of 2H-Tautomeric Forms in Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines exhibit tautomerism between 1H- and 2H-forms, with the 1H-tautomer being thermodynamically favored by ~37 kJ/mol. However, the 2H-form, as seen in 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile, gains stability through substituent effects. For instance, electron-withdrawing groups (e.g., nitriles) or bulky substituents at position 2 can shift the equilibrium toward the 2H-tautomer, enhancing its relevance in drug design. The 2H-configuration is critical in phosphodiesterase (PDE) inhibitors, where substituent geometry optimizes binding to enzymatic pockets.

Property 1H-Tautomer 2H-Tautomer
Stability Higher (ΔG ≈ -37 kJ/mol) Lower but tunable via substitution
Synthetic Prevalence Dominant in early studies Favored in targeted therapeutic agents
Key Applications Antitumor agents PDE4 inhibitors, kinase modulators

Relevance of Nitrile-Functionalized Pyrazolopyridines in Research

The nitrile group in this compound serves multiple roles:

  • Hydrogen Bond Acceptor : The cyano group participates in dipole-dipole interactions with kinase active sites, as demonstrated in TRKA inhibitors.
  • Metabolic Stability : Nitriles resist oxidative degradation, enhancing pharmacokinetic profiles.
  • Synthetic Versatility : The propanenitrile chain enables further derivatization via hydrolysis to carboxylic acids or Suzuki couplings, as shown in antitubercular agents.

Recent studies highlight nitrile-containing pyrazolopyridines in combinatorial libraries, where trifluoroacetic acid-catalyzed condensations of 5-aminopyrazoles and α-oxoketene dithioacetals yield structurally diverse analogs.

Current Research Landscape for Methyl-Substituted Pyrazolopyridines

Methyl groups at position 5, as in the title compound, modulate electronic and steric properties:

  • Lipophilicity Enhancement : The 5-methyl group increases logP values, improving membrane permeability.
  • Conformational Restriction : Methyl substitution reduces rotational freedom, favoring bioactive conformations in kinase binding pockets.
Compound Substituents Biological Activity Reference
C03 3-CN, 5-Me TRKA inhibition (IC~50~ = 56 nM)
EVT-1486223 3,5-diBr, 1H Kinase inhibition
TBK1 Inhibitor 4-pMePh, 6-SMe Antitubercular (MIC = 0.304 μM)

Current research focuses on optimizing methyl and nitrile synergism for selective kinase inhibition, leveraging computational models to predict binding affinities.

Properties

IUPAC Name

3-(5-methylpyrazolo[3,4-b]pyridin-2-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-8-5-9-7-14(4-2-3-11)13-10(9)12-6-8/h5-7H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPQGJNIFYZSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN(N=C2N=C1)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile typically involves multiple steps. One common synthetic route starts with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. This compound is iodized using N-iodosuccinimide to obtain an intermediate, which is then protected by para-methoxybenzyl chloride to produce a key intermediate. This intermediate undergoes further reactions, including the addition of meta-aminobenzoic acid and morpholine, to yield the final product .

Chemical Reactions Analysis

3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biochemical Properties and Mechanisms of Action

The compound exhibits significant interactions with various biological targets, particularly in the context of cancer research and enzyme inhibition.

  • Inhibition of Kinase Activity : 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile has been shown to inhibit tropomyosin receptor kinases (TRKs), which are crucial in cell proliferation and differentiation processes. This inhibition may lead to reduced proliferation of cancer cell lines such as MCF-7 and HCT-116, indicating potential use as an anticancer agent.
  • Antimicrobial Activity : Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including this compound, exhibit antimicrobial properties against various bacteria and fungi. For instance, compounds in this class have demonstrated activity against Escherichia coli and Candida albicans, suggesting their potential as therapeutic agents in treating infections .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

  • Anticancer Therapy : Due to its ability to inhibit specific kinases involved in cancer progression, this compound is being investigated for its potential use in targeted cancer therapies.
  • Anti-inflammatory Effects : Similar compounds have been identified as phosphodiesterase type IV (PDE4) inhibitors, which are useful in treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This suggests that this compound may also possess similar anti-inflammatory properties .

Synthetic Applications

In synthetic chemistry, this compound serves as a versatile building block for developing new compounds.

  • Synthesis of Novel Derivatives : The compound can be utilized to synthesize various derivatives with enhanced biological activities. For example, it can be modified to create new pyrazolo[3,4-b]pyridine derivatives that may exhibit improved efficacy against specific biological targets or enhanced pharmacological profiles .

Case Studies and Research Findings

Several studies have documented the applications and effects of pyrazolo[3,4-b]pyridine derivatives:

StudyApplicationKey Findings
Cancer ResearchInhibits TRK activity; reduces proliferation in MCF-7 cells.
Antimicrobial ActivityEffective against E. coli and C. albicans; potential for drug development.
Synthesis & Biomedical ApplicationsOver 300,000 molecules synthesized for therapeutic purposes; diverse applications in drug discovery.
PDE4 InhibitionPotential treatment for inflammatory diseases like COPD and asthma.

Mechanism of Action

The mechanism of action of 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile involves the inhibition of tropomyosin receptor kinases. These kinases, when overexpressed or continuously activated, can lead to uncontrolled cell proliferation and cancer. The compound binds to the kinase domain of these receptors, preventing their activation and subsequent signal transduction pathways, such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell survival and proliferation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to four analogs with modifications to the pyrazolo[3,4-b]pyridine core or substituents (Table 1). Key differences include:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Functional Group Molecular Formula CAS No. Purity Key Properties
3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile 5-methyl, 2-propanenitrile Nitrile C10H10N4 Not provided Not provided High polarity; nitrile enhances stability
Ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate 5-methyl, 2-propanoate ester Ester C12H14N4O2 Not provided Discontinued Higher lipophilicity; ester hydrolysis risk
3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile 5-hydroxy, 3-methyl, 1-phenyl Nitrile C13H13N3O 1909-18-8 97% Hydroxy and phenyl enhance H-bonding and bulk
6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 6-(3-methoxyphenyl), 1,3-dimethyl, 4-carboxylic acid Carboxylic acid C18H16N3O3 937597-68-7 Not provided Carboxylic acid improves solubility; methoxy increases lipophilicity
3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid 4-difluoromethyl, 6-oxo, 2-isopropyl Carboxylic acid C11H10F3N3O3 1018126-81-2 95% Trifluoromethyl enhances metabolic stability

Key Observations

Functional Group Impact: The nitrile group in the target compound offers chemical stability and moderate polarity compared to esters (e.g., ethyl propanoate in ), which are prone to hydrolysis.

Substituent Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl in ) increase metabolic stability and electronic density modulation.
  • Bulkier substituents (e.g., phenyl in ) may hinder binding to certain biological targets but improve selectivity.

Synthesis and Availability: Ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate is discontinued, likely due to synthetic challenges or instability . The trifluoromethyl-containing analog () is synthesized at 95% purity, suggesting robust synthetic protocols for halogenated derivatives.

Biological Activity

3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile is a compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds have garnered attention in medicinal chemistry due to their potential therapeutic applications, particularly as phosphodiesterase inhibitors and in the treatment of inflammatory diseases.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N4C_{10}H_{10}N_{4}, with a molecular weight of approximately 186.21 g/mol. The compound features a pyrazolo[3,4-b]pyridine core which is known for its diverse biological activities.

Phosphodiesterase Inhibition

Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant inhibitory activity against phosphodiesterase type IV (PDE4). PDE4 is implicated in various inflammatory conditions, including chronic obstructive pulmonary disease (COPD) and asthma. Inhibitors of PDE4 can lead to increased levels of cyclic AMP (cAMP), resulting in anti-inflammatory effects .

Anti-Cancer Properties

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as anticancer agents. A specific derivative demonstrated potent inhibition of TBK1 (TANK-binding kinase 1), which plays a crucial role in the immune response and cancer progression. The compound exhibited an IC50 value of 0.2 nM against TBK1 and showed antiproliferative effects on various cancer cell lines, including A172 and U87MG .

Neuroprotective Effects

Emerging evidence suggests that pyrazolo[3,4-b]pyridine derivatives may also possess neuroprotective properties. They have been studied for their ability to modulate neuroinflammation and protect against neurodegenerative diseases by inhibiting pathways associated with NLRP3 inflammasome activation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substitutions on the pyrazole ring. The presence of methyl groups at specific positions enhances its potency as a PDE4 inhibitor and may also affect its selectivity towards different isoforms of phosphodiesterases.

Substituent PositionEffect on Activity
C5 (Methyl)Increased PDE4 inhibition
C6Modulation of anticancer activity
N1Potential neuroprotective effects

Case Studies

  • PDE4 Inhibition in COPD Models : In preclinical studies, compounds similar to this compound were tested in animal models of COPD. Results indicated significant reductions in airway inflammation and improvement in lung function metrics after administration of these inhibitors .
  • Cancer Cell Line Studies : A series of pyrazolo[3,4-b]pyridine derivatives were evaluated against multiple cancer cell lines. The lead compound exhibited selective cytotoxicity towards malignant cells while sparing normal cells, suggesting a favorable therapeutic index for further development .

Q & A

Q. Table 1: Synthetic Routes and Conditions

MethodReagents/ConditionsYieldKey Challenges
Malononitrile CondensationPiperidyl acetate, reflux, 6 hours52%Byproduct formation
Nucleophilic SubstitutionEthanol, piperidine, 0–5°C, 2 hN/ATemperature sensitivity
TBS-Protected SynthesisDiisopropylcarbodiimide, THF, RTN/AMulti-step purification

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • X-ray Crystallography: SHELXL refinement resolves crystal packing and hydrogen bonding patterns, particularly for handling twinned data .
  • 1H NMR Spectroscopy: Proton environments (e.g., methyl groups at δ 2.21 ppm) and aromatic signals confirm substitution patterns .
  • IR Spectroscopy: The nitrile stretch (~2210 cm⁻¹) and pyrazole C=N vibrations (~1658 cm⁻¹) validate functional groups .
  • Purity Assessment: HPLC with ammonium acetate buffer (pH 6.5) and UV detection ensures batch consistency .

Q. Table 2: Analytical Parameters

TechniqueDiagnostic FeaturesExample Data
X-ray DiffractionSpace group P21/c, Z = 4SHELXL R-factor < 0.05
1H NMR (300 MHz)δ 7.13 (s, pyrazole-H), δ 2.21 (s, CH3)
IR (KBr)2210 cm⁻¹ (C≡N), 1658 cm⁻¹ (C=N)

Advanced: How can researchers resolve discrepancies in crystallographic data for pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer:
Contradictions often arise from:

  • Twinning Effects: Use SHELXL’s TWIN/BASF commands to model twinned crystals and validate with R-factor convergence .
  • Disorder Modeling: Apply PART instructions in SHELX to account for flexible nitrile or methyl groups .
  • Cross-Validation: Compare results with independent software (e.g., Olex2 or Phenix) and check against spectroscopic data .

Key Steps:

Collect high-resolution data (d-spacing < 1.0 Å).

Test multiple refinement models (e.g., isotropic vs. anisotropic thermal parameters).

Validate hydrogen bonds using PLATON’s ADDSYM .

Advanced: What strategies improve regioselectivity in pyrazolo[3,4-b]pyridine syntheses to reduce byproducts?

Methodological Answer:

  • Temperature Control: Low temperatures (0–5°C) minimize side reactions during nitrile group introduction .
  • Catalytic Systems: Piperidyl acetate enhances selectivity in malononitrile condensations .
  • Protecting Groups: TBS protection directs reactivity to specific positions, as seen in multi-step syntheses .

Q. Table 3: Optimization Strategies

ChallengeSolutionOutcome
Competing alkylationUse bulky bases (e.g., DIPEA)Reduces N- vs. O-alkylation
Solvent PolaritySwitch to DMF for polar intermediatesImproves solubility

Advanced: How does the nitrile group influence derivatization, and what methods modify it?

Methodological Answer:
The nitrile group enables:

  • Coordination Chemistry: Forms dithiocarbamate complexes with Ni(II) or Cu(II) for catalytic studies .
  • Hydrolysis: Convert to carboxylic acids using H2SO4/H2O (monitored by IR loss of C≡N stretch) .
  • Click Chemistry: Cu-catalyzed azide-alkyne cycloaddition to attach biomolecules .

Derivatization Protocols:

Metal Complexation: React with NaS2CNR2 in ethanol to form [M(S2CNR2)2] complexes .

Enzyme Inhibition Assays: Use nitrile-to-amide conversion to probe bioactivity .

Advanced: How should researchers address batch-to-batch variability in biological assays?

Methodological Answer:

  • Purity Standards: Ensure ≥95% purity via HPLC (C18 column, 0.1% TFA buffer) .
  • Stability Testing: Monitor degradation under UV light and humidity using accelerated stability protocols .
  • Bioassay Controls: Include reference compounds (e.g., 5-fluorouracil) to normalize activity data .

Q. Table 4: Quality Control Metrics

ParameterMethodAcceptance Criteria
PurityHPLC (254 nm)≥95% peak area
Residual SolventsGC-MS<0.1% (ICH Q3C)
Heavy MetalsICP-OES<10 ppm

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